molecular formula C15H16N2O2 B7527273 N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

Cat. No. B7527273
M. Wt: 256.30 g/mol
InChI Key: RQTZOVNMSRPSIQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.

Mechanism of Action

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 is involved in many cellular processes that are dysregulated in cancer, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide leads to the inhibition of these processes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to have potential as a therapeutic agent in the treatment of viral infections. N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, and to have potential as a therapeutic agent in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experimental systems.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide. One area of focus is the development of more potent CK2 inhibitors that can achieve complete inhibition of CK2 in all experimental systems. Another area of focus is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in cancer patients. Finally, there is interest in exploring the potential of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in the treatment of other diseases, such as viral infections and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylmethylamine to form 2-chloro-4-(cyclopropylmethylamino)benzoic acid. This intermediate is then reacted with methylamine to form N-(cyclopropylmethyl)-2-nitro-4-methylbenzamide, which is subsequently reduced to the corresponding amine. The amine is then reacted with 2-oxo-1H-quinoline-4-carboxylic acid to form N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide.

Scientific Research Applications

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(9-10-6-7-10)15(19)12-8-14(18)16-13-5-3-2-4-11(12)13/h2-5,8,10H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTZOVNMSRPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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